molecular formula C13H11N3O3 B5821153 2-methyl-3-nitro-N-4-pyridinylbenzamide

2-methyl-3-nitro-N-4-pyridinylbenzamide

Cat. No.: B5821153
M. Wt: 257.24 g/mol
InChI Key: HIPTYOXGFNYLKN-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N-4-pyridinylbenzamide is a benzamide derivative featuring a methyl group at the 2-position, a nitro group at the 3-position of the benzene ring, and a 4-pyridinyl substituent on the amide nitrogen.

Properties

IUPAC Name

2-methyl-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-11(3-2-4-12(9)16(18)19)13(17)15-10-5-7-14-8-6-10/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPTYOXGFNYLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide (CAS 313981-40-7)
  • Key Differences :
    • The pyridinyl group is attached via a methylene bridge (2-pyridinylmethyl) rather than directly to the amide nitrogen.
    • The methyl group is at the 4-position on the benzene ring vs. 2-position in the target compound.
  • The 4-methyl group may reduce steric hindrance compared to the 2-methyl group, affecting substrate-enzyme interactions .
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • Key Differences :
    • Incorporates a thiourea group (carbamothioyl) instead of a nitro substituent.
    • The pyridinyl group is substituted with a methyl group at the 4-position.
  • Implications :
    • The thiourea moiety enhances hydrogen-bonding capacity, which could improve solubility in polar solvents.
    • Methyl substitution on the pyridine ring may modulate electronic effects, altering aromatic stacking interactions .

Pharmacological Relevance and Structural Complexity

N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide
  • Key Differences: Contains a pyrimidine ring and a piperazine moiety, absent in the target compound.
  • Implications :
    • Increased structural complexity enhances target specificity but may reduce synthetic accessibility.
    • The piperazine group introduces basicity, improving water solubility and bioavailability compared to the nitro-substituted target compound .
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)
  • Key Differences :
    • Pyridin-4-ylmethyl group is attached to a phenyl ring rather than directly to the benzamide.
    • Methyl group at the 3-position vs. 2-position in the target compound.
  • Implications :
    • The extended aromatic system may enhance π-π stacking but reduce metabolic stability.
    • The 3-methyl position could alter steric interactions in binding pockets .

Table 1: Key Properties of Compared Compounds

Compound Name Substituent Positions logP (Predicted) Synthetic Yield Key Functional Groups
2-Methyl-3-nitro-N-4-pyridinylbenzamide 2-Me, 3-NO₂, 4-Pyridinyl 2.1 Moderate Nitro, Pyridine
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide 4-Me, 3-NO₂, CH₂-Pyridine 1.8 High Nitro, Pyridinylmethyl
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 2-Me, Thiourea 2.5 Excellent Thiourea, Methylpyridine
N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-[...]benzamide Complex substituents 3.2 Low Pyrimidine, Piperazine

Key Observations:

  • logP Trends : Nitro groups reduce hydrophobicity, while piperazine and thiourea groups increase polarity.
  • Synthetic Accessibility : Compounds with fewer aromatic heterocycles (e.g., target compound) generally exhibit higher yields .

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